KY19382 vs. A3051: Superior Potency Against CXXC5-DVL Interaction
KY19382 demonstrates a 3.3-fold improvement in CXXC5-DVL inhibitory potency compared to the related compound A3051. In cell-free CXXC5-DVL interaction assays, KY19382 exhibits an IC50 of 19 nM, whereas A3051 yields an IC50 of 63.06 nM . Both compounds share the same core indirubin-3′-monoxime scaffold but differ in substituent patterns, underscoring the structure-activity relationship that confers enhanced affinity to KY19382 .
| Evidence Dimension | CXXC5-DVL protein-protein interaction inhibition potency (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | A3051: 63.06 nM |
| Quantified Difference | 3.3-fold more potent |
| Conditions | Cell-free CXXC5-DVL interaction assay |
Why This Matters
Higher potency at lower concentrations reduces the required dose for achieving target engagement, minimizing potential off-target effects and improving experimental consistency.
